N-Ethyl-2-morpholinoethanamine CAS number 2038-03-1
N-Ethyl-2-morpholinoethanamine CAS number 2038-03-1
An In-Depth Technical Guide to N-Ethyl-2-morpholinoethanamine (CAS 2038-03-1): Properties, Synthesis, and Applications
Introduction
N-Ethyl-2-morpholinoethanamine, registered under CAS number 2038-03-1, is a bifunctional organic compound featuring both a primary amine and a morpholine ring.[1][2][3] This unique structural arrangement makes it a highly versatile chemical intermediate with significant utility across diverse scientific and industrial domains. Also known by synonyms such as 4-(2-Aminoethyl)morpholine and 2-Morpholinoethylamine, this compound serves as a critical building block in polymer chemistry, a key precursor in pharmaceutical synthesis, and a functional moiety in the development of advanced biochemical probes.[2][3][4][5][6]
This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its applications, detailing its synthesis, mechanisms of action, and the critical safety protocols required for its handling. The content herein is grounded in authoritative sources to ensure scientific integrity and provide field-proven insights.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. N-Ethyl-2-morpholinoethanamine is typically a clear, colorless to pale yellow liquid at room temperature, though it may solidify as its melting point is near ambient conditions.[5][7] It is soluble in water and alcohol.
Key identifying information and properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 2038-03-1 | [3] |
| Molecular Formula | C₆H₁₄N₂O | [3][8] |
| Molecular Weight | 130.19 g/mol | [3][8] |
| IUPAC Name | 2-(Morpholin-4-yl)ethan-1-amine | [3] |
| Synonyms | 4-(2-Aminoethyl)morpholine, 2-Morpholinoethylamine | [3][5] |
| Density | 0.992 g/mL at 25 °C (lit.) | [5][7] |
| Boiling Point | 205 °C (lit.) | [5][7] |
| Melting Point | 24 °C | [7] |
| Refractive Index | n20/D 1.476 (lit.) | [5][7] |
| SMILES | C1COCCN1CCN | [3][6] |
| InChIKey | RWIVICVCHVMHMU-UHFFFAOYSA-N | [3][6] |
Synthesis Methodologies: A Modern Approach
The synthesis of N-Ethyl-2-morpholinoethanamine is critical for its availability in industrial and research settings. While historical methods exist, they often involve highly toxic reagents or suffer from low yields, making them unsuitable for large-scale production.[9] For instance, older routes using 2,2'-dichlorodiethyl ether posed significant toxicity risks.[9]
A more recent, multi-step synthesis pathway detailed in patent literature offers a greener and more efficient alternative, utilizing readily available and less toxic raw materials.[9] This approach is better suited for industrial applications due to its improved safety profile and operational simplicity.[9]
Experimental Protocol: Four-Step Synthesis
This protocol is a representation of the modern synthesis route.[9]
Step 1: Protection of Ethanolamine
-
Dissolve ethanolamine in dichloromethane (DCM) in a reaction vessel.
-
Under alkaline conditions (e.g., using triethylamine), slowly add benzyl chloroformate dropwise while maintaining a controlled temperature (e.g., 10-15 °C).
-
Allow the reaction to proceed for 3-6 hours.
-
Upon completion, wash the reaction mixture with water and a dilute acid to isolate the crude product.
-
Purify the crude product by slurrying with petroleum ether to yield Intermediate 1 (N-Cbz-ethanolamine).
Step 2: Tosylation of Intermediate 1
-
Dissolve Intermediate 1 in DCM.
-
Add triethylamine, followed by the dropwise addition of 4-tosyl chloride, maintaining a temperature of 10-15 °C.
-
Stir the reaction for 4-10 hours.
-
After the reaction, wash the solution with water or dilute acid to obtain Intermediate 2.
Step 3: Nucleophilic Substitution with Morpholine
-
Dissolve Intermediate 2 in acetonitrile and add morpholine (molar ratio of morpholine to Intermediate 2 is typically 2:1 to 3:1).
-
Heat the reaction mixture to 60-90 °C for 2-4 hours.
-
Concentrate the reaction solution to remove acetonitrile, then dissolve the residue in ethyl acetate and wash with water to obtain Intermediate 3.
Step 4: Deprotection via Catalytic Hydrogenation
-
Dissolve Intermediate 3 in methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Carry out the catalytic hydrogenation under 1-2 atmospheres of hydrogen pressure at room temperature for 4-8 hours.
-
Upon completion, filter off the catalyst and concentrate the solvent to obtain the final product, N-Ethyl-2-morpholinoethanamine.
Core Applications and Mechanistic Insights
The dual functionality of the primary amine and the morpholine heterocycle underpins the compound's broad applicability.
Polymer Chemistry: Epoxy Resin Curing
A primary industrial application of N-Ethyl-2-morpholinoethanamine is as a curing agent for epoxy resins.[1] Epoxy resins are thermosetting polymers that require a curing agent (or hardener) to form a rigid, three-dimensional polymer network.
Causality of Curing: The primary amine group (-NH₂) of N-Ethyl-2-morpholinoethanamine acts as a nucleophile, attacking the electrophilic carbon atoms of the epoxide rings in the resin. This reaction opens the epoxide ring and initiates a cross-linking process. The reaction propagates as the secondary amine formed can also react with another epoxide group. The inclusion of the morpholine ring can influence the final properties of the cured material, such as its glass transition temperature and chemical resistance.[1] The benefits of using this specific amine include enhanced thermal stability, improved adhesion, and increased chemical resistance in the finished polymer, which is crucial for high-performance coatings, adhesives, and composites in the aerospace and automotive industries.[1][4]
Pharmaceutical and Biomedical Research
In the life sciences, N-Ethyl-2-morpholinoethanamine serves as a versatile building block and functional group.
Pharmaceutical Synthesis: It is a documented intermediate in the synthesis of various pharmaceuticals.[4] A notable example is its use as a raw material for the antidepressant moclobemide.[9] Its structure allows for its incorporation into larger molecules to modulate properties like solubility, bioavailability, and receptor binding affinity.
Biochemical Probes and Cellular Imaging: The morpholine moiety is recognized as an important lysosome-targeting group.[5] This property is exploited in the design of fluorescent probes for imaging subcellular environments. By attaching a fluorophore to the N-Ethyl-2-morpholinoethanamine scaffold, scientists can create probes that selectively accumulate in lysosomes, enabling the study of lysosomal processes in living cells.[5] Applications include the synthesis of probes for imaging hydrogen sulfide, monitoring pH changes, and targeting DNA.[5][10][11]
Anticancer Research and Mechanism of Action: Some studies suggest that N-Ethyl-2-morpholinoethanamine and its derivatives possess cytotoxic effects on cancer cells. The proposed mechanism involves the induction of apoptosis by interfering with the mitochondrial membrane potential and inhibiting respiratory enzymes.[12] This disruption leads to increased oxidative stress within the cancer cells, ultimately triggering programmed cell death.[12]
Other Industrial Uses
Beyond polymers and pharmaceuticals, N-Ethyl-2-morpholinoethanamine finds utility in other sectors:
-
Agrochemicals: It is used in the formulation of certain pesticides and herbicides.[4]
-
Corrosion Inhibition: The compound is applied in the development of corrosion inhibitors, which protect metals in industrial environments.[4]
Safety, Handling, and Toxicology
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling N-Ethyl-2-morpholinoethanamine. It is corrosive, toxic, and a potential skin sensitizer.[3][7]
GHS Hazard Classification
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H311 / H314 | Toxic in contact with skin / Causes severe skin burns and eye damage | Acute Toxicity, Dermal / Skin Corrosion |
| H317 | May cause an allergic skin reaction | Skin Sensitization (Category 1) |
| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |
Data sourced from PubChem GHS classifications.[3]
Protocol for Safe Handling and Storage
Engineering Controls:
-
Always handle this chemical within a certified laboratory fume hood to avoid inhalation of vapors or mists.[13]
-
Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8][14]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or full-body suit for larger quantities.[8][14]
Handling and Storage:
-
Avoid all contact with skin, eyes, and clothing.[13][15] Do not breathe vapors or mist.[14]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7][13][14]
-
Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[13]
First-Aid Measures
Immediate medical attention is required in case of exposure.[8][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][14]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[8][14]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Do not use mouth-to-mouth. Seek immediate medical attention.[8][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[14]
Conclusion
N-Ethyl-2-morpholinoethanamine (CAS 2038-03-1) is a chemical of significant industrial and scientific value. Its utility stems directly from its bifunctional nature, enabling its role as a potent epoxy curing agent, a versatile scaffold for pharmaceutical synthesis, and a functional component of sophisticated biochemical tools. While its applications are broad, its hazardous properties necessitate rigorous safety and handling procedures. The development of modern, safer synthesis routes has further solidified its importance as an accessible and valuable intermediate. Future research will likely continue to expand its applications, particularly in the realms of targeted drug delivery and advanced materials science.
References
-
Ataman Kimya. N-ETHYLMORPHOLINE. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Morpholinoethylamine Applications in Polymer Chemistry. [Link]
-
LookChem. 4-(2-Aminoethyl)morpholine. [Link]
-
Jiangsu Watson Bio Ltd. N-(2-Aminoethyl)morpholine CAS 2038-03-1. [Link]
-
PubChem. 2-Morpholinoethylamine. [Link]
-
ChemBK. N-(2-aminoethyl) morpholine. [Link]
- Google Patents. CN112679448B - Preparation method of N-(2-aminoethyl) morpholine.
-
Watson International Limited. N-(2-Aminoethyl)morpholine CAS 2038-03-1. [Link]
- Google Patents. CN110627743A - Method for preparing morpholine and monoethylamine by using N-ethyl...
Sources
- 1. nbinno.com [nbinno.com]
- 2. watson-bio.com [watson-bio.com]
- 3. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(2-氨乙基)-吗啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. watsonnoke.com [watsonnoke.com]
- 7. chembk.com [chembk.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]
- 10. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]
- 11. 4-(2-アミノエチル)モルホリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. No results for search term "10-036218" | CymitQuimica [cymitquimica.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
